molecular formula C9H9N3S B2369423 N-(1H-indol-4-yl)thiourea CAS No. 861208-81-3

N-(1H-indol-4-yl)thiourea

Cat. No. B2369423
CAS RN: 861208-81-3
M. Wt: 191.25
InChI Key: VJWGIYAKXYJQPN-UHFFFAOYSA-N
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Description

“N-(1H-indol-4-yl)thiourea” is a well-known indole derivative that has been studied for its significant biological activity, which includes anticancer, antimicrobial, and antifungal properties. It has a molecular weight of 191.26 .


Synthesis Analysis

A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular formula of “N-(1H-indol-4-yl)thiourea” is C9H9N3S . The average mass is 191.253 Da and the monoisotopic mass is 191.051712 Da .


Chemical Reactions Analysis

“N-(1H-indol-4-yl)thiourea” has been used in the synthesis of various metal complexes, such as Mn(II), Co(II), Ni(II), and Cu(II) complexes . These complexes have been characterized by IR, UV–Visible, 1H NMR, 13C NMR, Mass, Powder XRD analysis .

Scientific Research Applications

Antimicrobial Activity

(1H-indol-4-yl)thiourea: derivatives have been investigated for their antimicrobial potential. These compounds exhibit inhibitory effects against both Gram-positive cocci and Gram-negative rods . Additionally, some derivatives have demonstrated activity against specific bacterial enzymes, such as S. aureus topoisomerase IV and DNA gyrase .

Antiviral Properties

Researchers have explored the antiviral activity of (1H-indol-4-yl)thiourea derivatives against a wide range of DNA and RNA viruses. Notably, derivative 8 showed potent activity against HIV-1, including variants with clinically relevant mutations . This suggests its potential as an antiviral agent.

Anti-HIV Activity

As mentioned earlier, (1H-indol-4-yl)thiourea derivatives have demonstrated anti-HIV effects. Specifically, compound 6 exhibited significant inhibition against HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells . These findings highlight its relevance in combating HIV infections.

Biological Diversity

Indole derivatives, including (1H-indol-4-yl)thiourea , possess diverse biological activities. These include anti-inflammatory, antioxidant, anticancer, and antitubercular properties . The indole scaffold continues to inspire researchers in the quest for novel therapeutic agents.

Crystallographic Insights

The molecular structures of some (1H-indol-4-yl)thiourea derivatives have been confirmed through X-ray crystallography. For instance, compounds 8 and 28 underwent structural analysis, providing valuable insights into their three-dimensional arrangements .

Synthetic Drug Development

The indole nucleus serves as a crucial component in synthetic drug molecules. Researchers have explored various modifications of the indole scaffold to develop new and useful derivatives for therapeutic purposes .

Mechanism of Action

Safety and Hazards

The safety information for “N-(1H-indol-4-yl)thiourea” includes a GHS07 pictogram and a signal word "Warning" . More detailed safety and hazard information may be available on the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

1H-indol-4-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9(13)12-8-3-1-2-7-6(8)4-5-11-7/h1-5,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWGIYAKXYJQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-4-yl)thiourea

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